(1-Acetamido-2-phenylethyl)boronic acid, also known as (R)-1-acetamido-2-phenylethane-1-boronic acid, is a boronic acid derivative characterized by the presence of an acetamido group and a phenyl ethyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of proteasome inhibitors and other therapeutic agents. The compound's chemical formula is , with a molecular weight of approximately 207.034 g/mol .
(1-Acetamido-2-phenylethyl)boronic acid is classified under boronic acids, a group of organic compounds that contain a boron atom bonded to an alkyl or aryl group and hydroxyl groups. Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, which enhances their utility in various chemical reactions and biological applications .
The synthesis of (1-acetamido-2-phenylethyl)boronic acid has been achieved through several methods, with one notable approach involving the reaction of dichloromethane with a boronic ester. This method utilizes a stoichiometric amount of dichloromethane to generate (dichloromethyl)lithium, which subsequently reacts with the boronic ester to yield the target compound. The synthesis can be modified to incorporate isotopic labeling, such as using labeled dichloromethane for tracking purposes in NMR spectroscopy .
The synthesis typically involves:
(1-Acetamido-2-phenylethyl)boronic acid participates in various chemical reactions typical of boronic acids, including:
The ability of (1-acetamido-2-phenylethyl)boronic acid to interact with diols underlines its importance in medicinal chemistry, particularly in designing inhibitors that target specific enzymatic pathways.
The mechanism of action for (1-acetamido-2-phenylethyl)boronic acid primarily involves its role as a proteasome inhibitor. By binding covalently to the active site of proteasomes, it disrupts protein degradation pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacological studies indicate that this compound exhibits significant inhibitory activity against proteasomes, contributing to its potential as an anticancer agent.
These properties suggest that (1-acetamido-2-phenylethyl)boronic acid may have favorable characteristics for biological activity and drug formulation .
(1-Acetamido-2-phenylethyl)boronic acid has several scientific uses:
The therapeutic application of boronic acids has undergone transformative milestones since the 1990s:
Early Development (1990s-2003): Initial boronic acid inhibitors focused on simple aryl and alkyl derivatives. The breakthrough came with the structural elucidation of a TEM-1 β-lactamase complex with (1R)-1-acetamido-2-(3-carboxyphenyl)ethane boronic acid in 1996, which demonstrated nanomolar inhibition (Kᵢ = 110 nM) by mimicking the deacylation transition state [3]. This established boronic acids as privileged scaffolds for transition state analog design.
Clinical Translation (2003-Present): The 2003 FDA approval of bortezomib, a peptidyl boronic acid proteasome inhibitor for multiple myeloma, validated boronic acids as viable drugs. Subsequent approvals include ixazomib (2015, proteasome inhibitor) and vaborbactam (2017, cyclic boronic acid β-lactamase inhibitor) [1]. Vaborbactam’s success against Klebsiella pneumoniae carbapenemase (KPC) underscored boronic acids’ potential against Class A SBLs [4].
Table 1: Evolution of Key Boronic Acid Therapeutics
Compound | Target | Approval Year | Clinical Application |
---|---|---|---|
Bortezomib | Proteasome | 2003 | Multiple myeloma |
Ixazomib | Proteasome | 2015 | Multiple myeloma |
Vaborbactam | Class A/C β-lactamases | 2017 | Urinary/abdominal infections |
The design of (1-Acetamido-2-phenylethyl)boronic acid builds upon this legacy, incorporating structural features optimized for penicillin-binding protein (PBP) and β-lactamase inhibition [9].
(1-Acetamido-2-phenylethyl)boronic acid counters β-lactamase-mediated resistance through two complementary mechanisms:
Covalent-Reversible Inhibition: The boronic acid warhead forms a tetrahedral adduct with the catalytic serine of SBLs, mimicking the high-energy transition state during β-lactam hydrolysis. This tetrahedral complex is stabilized by hydrogen bonds with conserved residues (e.g., Ser64, Ser130, Lys315 in MOX-1) [7]. Unlike irreversible β-lactam inhibitors (e.g., clavulanic acid), boronic acids permit enzyme recovery post-inhibition, reducing selective pressure for resistance [4].
β-Lactam Potentiation: At sub-MIC concentrations (e.g., 4 μg/mL), (1-Acetamido-2-phenylethyl)boronic acid significantly restores β-lactam activity. In Escherichia coli expressing MOX-1 AmpC β-lactamase, it reduces ceftazidime MICs from 2.0 μg/mL to 0.12 μg/mL [7]. Similar potentiation occurs against Pseudomonas aeruginosa, where boronic acids like AF-11-4121 accelerate bacterial death by inhibiting PBPs and β-lactamases simultaneously [9].
Table 2: Antimicrobial Potentiation by Boronic Acid Inhibitors
Pathogen | Resistance Mechanism | Antibiotic | MIC Reduction with Boronic Acid Inhibitor |
---|---|---|---|
E. coli (MOX-1 positive) | Class C β-lactamase | Ceftazidime | 16-fold (2.0 → 0.12 μg/mL) |
P. aeruginosa | PBP modification | Not specified | >50% bacterial death at 25 μM AF-11-4121 |
Structurally, (1-Acetamido-2-phenylethyl)boronic acid belongs to acylaminomethylboronic acids, characterized by three key domains:
Boronic Acid Warhead: The sp²-hybridized boron atom undergoes nucleophilic addition by Ser64 in SBLs, transitioning to an sp³-hybridized boronate tetrahedron. Electron-withdrawing groups near boron enhance electrophilicity, lowering pKₐ to ~7–8 for optimal reactivity at physiological pH [1] [6].
Acetamido Linker: The -NH-C(O)CH₃ moiety mimics the amide bond in β-lactam scaffolds (e.g., cephalosporins), forming hydrogen bonds with the "oxyanion hole" (e.g., Asn152 in MOX-1) [7]. Crystallographic studies of S02030 (a related BATSI) bound to MOX-1 show the acetamido carbonyl oxygen interacts with Asn346 at 2.9 Å distance [7].
Phenethyl Side Chain: The hydrophobic phenyl group occupies the R1 side chain pocket of Class A/C β-lactamases. In MOX-1, it induces a conformational shift in the B3 β-strand (residues Lys315–Asn320), deepening active-site penetration compared to monobactams like aztreonam [7].
Table 3: Structural Domains and Their Functions
Structural Domain | Chemical Motif | Target Interaction | Biological Role |
---|---|---|---|
Boronic acid | B(OH)₂ | Covalent bond with catalytic Ser64 | Transition state mimicry |
Acetamido linker | -NH-C(O)CH₃ | Hydrogen bonding with Asn152/Asn346 | Stabilization of acyl-enzyme complex |
Phenethyl side chain | -CH₂-CH₂-C₆H₅ | Hydrophobic packing in R1 pocket | Enhanced binding affinity and specificity |
Crystallographic overlays with aztreonam reveal that (1-Acetamido-2-phenylethyl)boronic acid penetrates 1.8 Å deeper into the MOX-1 active site, leveraging conformational flexibility of the Ω-loop (Asn212–Pro213) for tighter binding [7]. This structural insight guides ongoing optimization of side chains for broader spectrum inhibition.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1